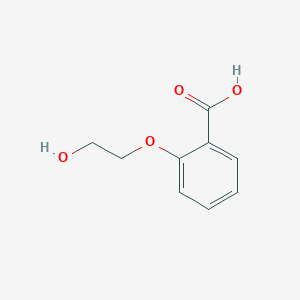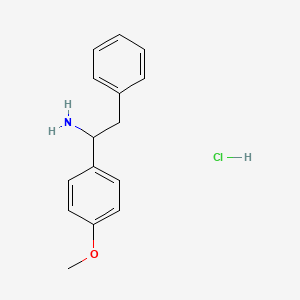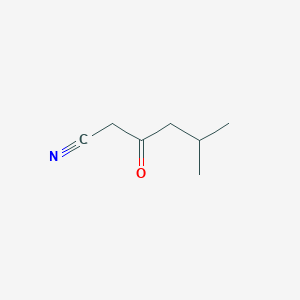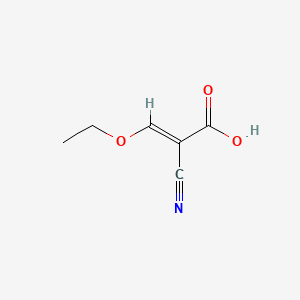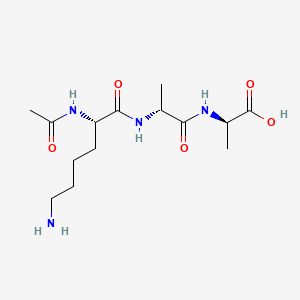
Ac-Lys-D-Ala-D-Ala-OH
概要
説明
Acetyl-Lysine-D-Alanine-D-Alanine (Ac-Lys-D-Ala-D-Ala-OH) is a synthetic peptide compound with the molecular formula C14H26N4O5 and a molecular weight of 330.38 g/mol . This compound is notable for its role in biochemical research, particularly in studies related to bacterial cell wall synthesis and antibiotic resistance mechanisms.
科学的研究の応用
Ac-Lys-D-Ala-D-Ala-OH has several scientific research applications, including:
Biochemistry: It is used as a substrate in studies of peptidoglycan synthesis and degradation, providing insights into bacterial cell wall formation.
Antibiotic Research: The compound is employed in research on antibiotic resistance, particularly in understanding the mechanisms by which bacteria resist β-lactam antibiotics.
Enzyme Studies: This compound serves as a substrate for various peptidases, aiding in the study of enzyme kinetics and specificity.
作用機序
Target of Action
The primary target of Ac-Lys-D-Ala-D-Ala-OH is the D-Ala-D-Ala carboxylate . This target plays a central role in bacterial cell wall synthesis . The compound is a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) .
Mode of Action
This compound interacts with its targets by binding to the D-Ala-D-Ala carboxylate, an anionic epitope . This interaction is understood to be central to the mode of action of naturally occurring glycopeptide-group antibiotics (GPAs), such as vancomycin .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By binding to the D-Ala-D-Ala carboxylate, it disrupts the normal function of DD-carboxypeptidases, enzymes that play a crucial role in the final stages of cell wall synthesis .
Pharmacokinetics
It’s known that the compound is a substrate for dd-carboxypeptidases , suggesting that it may be metabolized by these enzymes
Result of Action
The binding of this compound to the D-Ala-D-Ala carboxylate disrupts the function of DD-carboxypeptidases . This disruption can inhibit bacterial cell wall synthesis, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its binding to the D-Ala-D-Ala carboxylate . The presence of other substances, such as other antibiotics or substances that can bind to DD-carboxypeptidases, may also affect the compound’s action .
Safety and Hazards
When handling “Ac-Lys-D-Ala-D-Ala-OH”, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Acetyl-Lysine-D-Alanine-D-Alanine-OH plays a crucial role in biochemical reactions, particularly in the context of bacterial cell wall synthesis. It interacts with enzymes such as D-alanine:D-alanine ligase and D-alanine carboxypeptidase, which are involved in the synthesis and remodeling of peptidoglycan. The compound binds to these enzymes, inhibiting their activity and thereby preventing the cross-linking of peptidoglycan strands, which is essential for bacterial cell wall integrity .
Cellular Effects
Acetyl-Lysine-D-Alanine-D-Alanine-OH affects various types of cells, particularly bacterial cells. It disrupts cell wall synthesis, leading to cell lysis and death. In eukaryotic cells, the compound can influence cell signaling pathways and gene expression by interacting with specific receptors and enzymes. This interaction can lead to changes in cellular metabolism and function, highlighting the compound’s potential as a therapeutic agent .
Molecular Mechanism
The mechanism of action of Acetyl-Lysine-D-Alanine-D-Alanine-OH involves binding to the active sites of enzymes such as D-alanine:D-alanine ligase and D-alanine carboxypeptidase. This binding inhibits the enzymes’ activity, preventing the formation of cross-linked peptidoglycan strands. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-Lysine-D-Alanine-D-Alanine-OH can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Acetyl-Lysine-D-Alanine-D-Alanine-OH vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects are observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
Acetyl-Lysine-D-Alanine-D-Alanine-OH is involved in metabolic pathways related to peptidoglycan synthesis and degradation. It interacts with enzymes such as D-alanine:D-alanine ligase and D-alanine carboxypeptidase, affecting the metabolic flux and levels of metabolites involved in cell wall synthesis. The compound can also influence other metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, Acetyl-Lysine-D-Alanine-D-Alanine-OH is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the bacterial cell wall or specific cellular compartments. The compound’s distribution can affect its efficacy and potential side effects .
Subcellular Localization
Acetyl-Lysine-D-Alanine-D-Alanine-OH is localized to specific subcellular compartments, including the bacterial cell wall and certain organelles in eukaryotic cells. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization of the compound can influence its activity and function, affecting its overall efficacy as a therapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys-D-Ala-D-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain through a series of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale SPPS. This method allows for the efficient and scalable production of peptides with high purity and yield .
化学反応の分析
Types of Reactions
Ac-Lys-D-Ala-D-Ala-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by peptidases, leading to the release of free amino acids.
Acetylation: The N-terminal lysine residue can be acetylated to increase the compound’s stability against proteolysis.
Common Reagents and Conditions
Hydrolysis: Enzymes such as dipeptidyl peptidase IV (DPP IV) are commonly used to catalyze the hydrolysis of this compound.
Acetylation: Acetic anhydride is typically used as the acetylating agent under mild conditions.
Major Products Formed
類似化合物との比較
Similar Compounds
Nα,Nε-Diacetyl-Lys-D-Ala-D-Ala: This compound is similar in structure but has additional acetyl groups, which may affect its stability and enzymatic interactions.
Ala-D-γ-Glu-Lys-D-Ala-D-Ala: Another related compound used in peptidoglycan research, differing in the presence of a γ-glutamyl residue.
Uniqueness
Ac-Lys-D-Ala-D-Ala-OH is unique due to its specific sequence and acetylation, which confer distinct properties such as increased stability against proteolysis and specific interactions with bacterial enzymes . These features make it a valuable tool in biochemical and microbiological research.
特性
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)/t8-,9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXMADYKTYBCP-KKZNHRDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951479 | |
| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28845-97-8 | |
| Record name | N2-Acetyl-L-lysyl-D-alanyl-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(2)-Acetyllysyl-alanyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028845978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B1274178.png)
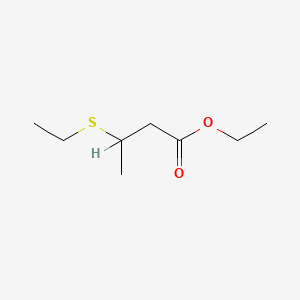
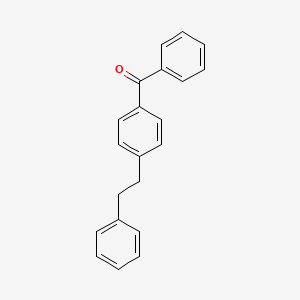

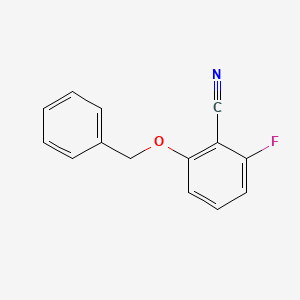

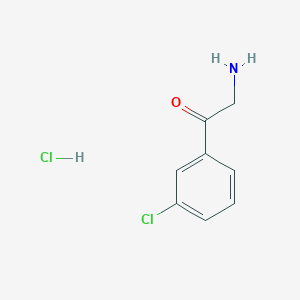
![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
